4,5-Diazafluorene

Descripción general

Descripción

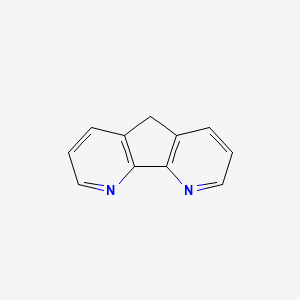

4,5-Diazafluorene is a heterocyclic compound that features a unique structure with two nitrogen atoms incorporated into a fluorene backbone. This compound is known for its versatility in various chemical applications, particularly in the synthesis of heterocyclic ligands and as a fluorescent probe .

Mecanismo De Acción

Target of Action

The primary targets of 4,5-Diazafluorene, also known as 3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene, are metal complexes, particularly those of ruthenium (II) . These complexes are used in a variety of applications, including optoelectronic devices .

Mode of Action

This compound interacts with its targets by serving as a ligand, binding to the metal center of the complexes . This binding is facilitated by the unique structure of this compound, which contains a methylene bridge inserted between two pyridine rings . This structure makes this compound a weaker σ-binding ligand compared to 2,2’-bipyridine (bpy), facilitating the dissociation of one of the donor N atoms . This unique property allows for the formation of unstable binuclear complexes that can be catalytically active .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis and function of optoelectronic devices . The compound’s ability to form complexes with metals like ruthenium (II) allows it to be used as an interfacial layer for Schottky type photodiodes . This interaction affects the device’s rectification ratio, series resistance, barrier height, and ideality factor values .

Result of Action

The result of this compound’s action is the creation of efficient photodiodes and other optoelectronic devices . By forming complexes with metals like ruthenium (II), this compound can improve the performance of these devices .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the photodiodes it helps create can be affected by the intensity of light power . Additionally, the stability of the complexes it forms with metals can be influenced by the presence of other chemicals in the environment .

Análisis Bioquímico

Biochemical Properties

The 4,5-diazafluorene ligands can be considered as a 2, 2’-bipyridine (bpy) derivative containing a methylene bridge inserted between two pyridine rings . This makes this compound and its derivatives a weaker σ-binding ligand when compared to bpy . This increases or facilitates the dissociation of one of the donor N atoms . Thus, it provides a unique opportunity for the formation of unstable binuclear complexes that can be catalytically active .

Cellular Effects

Some derivatives of this compound have shown to inhibit the growth and metastasis of cancer cells

Molecular Mechanism

It is known that this compound can serve multiple roles, and display a number of coordination modes . The ambidentate derivatives with multiple coordination sites can allow for the syntheses of coordination polymers, multimetallic, and macrocyclic complexes .

Métodos De Preparación

4,5-Diazafluorene can be synthesized through a two-step modification from 1,10-phenanthroline. The first step involves an oxidative ring contraction of 1,10-phenanthroline using potassium permanganate in basic aqueous media, resulting in 4,5-diazafluoren-9-one. The second step is a Wolff-Kishner reduction of 4,5-diazafluoren-9-one with hydrazine monohydrate at high temperature . Industrial production methods often involve similar synthetic routes but may include optimizations for large-scale production.

Análisis De Reacciones Químicas

4,5-Diazafluorene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4,5-diazafluoren-9-one.

Reduction: The Wolff-Kishner reduction converts 4,5-diazafluoren-9-one back to this compound.

Substitution: It can react with diamines, hydrazine, and other reagents to form heterocyclic ligands

Aplicaciones Científicas De Investigación

4,5-Diazafluorene has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of coordination polymers, multimetallic, and macrocyclic complexes.

Biology: It has been studied for its potential in cancer research and as a sensor for detecting metal ions

Medicine: Its derivatives are being explored for their potential therapeutic applications.

Industry: It is used in the development of optoelectronic devices such as photodiodes and phototransistors.

Comparación Con Compuestos Similares

4,5-Diazafluorene is structurally similar to compounds such as 2,2’-bipyridine and 1,10-phenanthroline. it is unique due to the methylene bridge that extends the distance between the nitrogen donors, resulting in different coordination properties . Similar compounds include:

2,2’-Bipyridine: A widely used ligand in coordination chemistry.

1,10-Phenanthroline: Another common ligand with a similar structure but without the methylene bridge.

9,9’-Dimethyl-4,5-diazafluorene: A derivative of this compound with additional methyl groups.

This compound stands out due to its unique structural features and versatile applications in various fields of research and industry.

Propiedades

IUPAC Name |

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-3-8-7-9-4-2-6-13-11(9)10(8)12-5-1/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRBBYWLBNWYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C1C=CC=N3)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

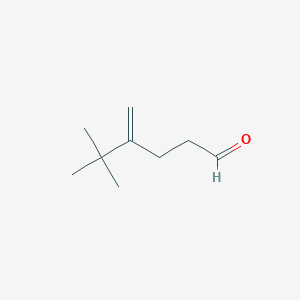

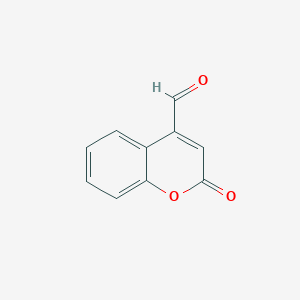

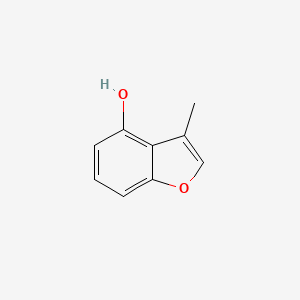

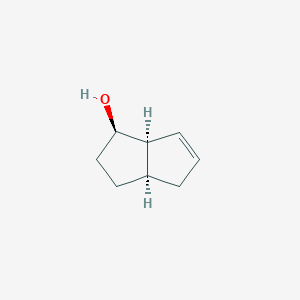

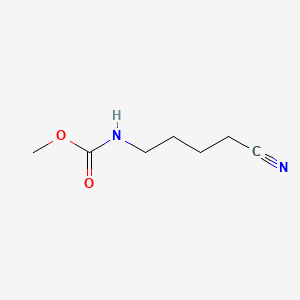

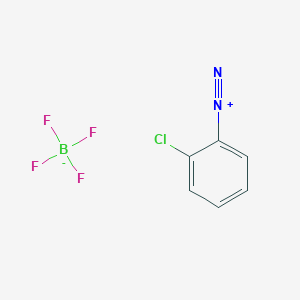

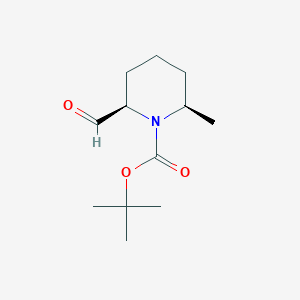

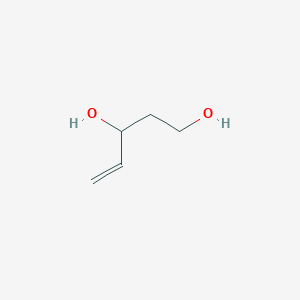

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)

![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)

![5-Bromo-6-methoxybenzo[d][1,3]dioxole](/img/structure/B6599445.png)